

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ursolic Aldehyde

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Compound of Interest

Compound Name: *Ursolic aldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **ursolic aldehyde**, a naturally occurring pentacyclic triterpenoid. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for its identification, characterization, and subsequent use in research and drug development.

Chemical Structure

Ursolic aldehyde, also known as 3 β -hydroxy-urs-12-en-28-al, is a derivative of ursolic acid. Its structure features a five-ring (ursane) skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and an aldehyde group at the C-28 position.

Molecular Formula: C₃₀H₄₈O₂ Molecular Weight: 440.70 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **ursolic aldehyde**. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of **ursolic aldehyde** exhibits characteristic signals for its triterpenoid structure. The data presented below is a compilation from available literature and typical values

for ursane-type triterpenoids.[1]

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	3.22	dd	11.5, 4.8
H-12	5.32	m	
H-28	9.34	s	
CH ₃ (s)	1.10	s	
CH ₃ (s)	1.00	s	
CH ₃ (s)	0.93	s	
CH ₃ (s)	0.79	s	
CH ₃ (s)	0.78	s	
CH ₃ (d)	0.98	d	6.4
CH ₃ (d)	0.89	d	6.4

Note: The assignments for the methyl groups can vary slightly depending on the solvent and experimental conditions.

Interpretation:

- The downfield singlet at 9.34 ppm is a highly characteristic signal for the aldehydic proton (H-28).[1]
- The multiplet at 5.32 ppm is attributed to the olefinic proton (H-12) on the C-12/C-13 double bond.[1]
- The double doublet at 3.22 ppm corresponds to the proton at C-3, which is attached to the carbon bearing the hydroxyl group.[1]
- The numerous signals in the upfield region (approximately 0.7-2.5 ppm) are characteristic of the complex saturated polycyclic system of the ursane skeleton, including the various methyl

groups.

The ^{13}C NMR spectrum provides information on the carbon framework of **ursolic aldehyde**. A key diagnostic signal is the downfield resonance of the aldehydic carbon.

Carbon	Chemical Shift (δ) ppm
C-3	~79.0
C-12	~125.0
C-13	~138.0
C-28	207.5

Note: A complete, assigned ^{13}C NMR dataset for **ursolic aldehyde** is not readily available in the public domain. The values presented are based on data for the closely related ursolic acid and the reported value for the aldehydic carbon of ursolaldehyde.^[2]

Interpretation:

- The most notable signal is at 207.5 ppm, which is unequivocally assigned to the aldehydic carbon (C-28).^[2]
- The signals around 125.0 ppm and 138.0 ppm are characteristic of the sp^2 hybridized carbons of the C-12/C-13 double bond.
- The signal at approximately 79.0 ppm is typical for the C-3 carbon bonded to the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **ursolic aldehyde**, which aids in its identification and structural confirmation.

In EI-MS, the fragmentation of ursane-type triterpenoids is often characterized by a retro-Diels-Alder (rDA) reaction in ring C.

Expected Fragmentation Pattern:

m/z	Interpretation
440	[M] ⁺ (Molecular Ion)
425	[M - CH ₃] ⁺
411	[M - CHO] ⁺
232	rDA fragment (containing rings D and E)
207	rDA fragment (containing rings A and B)
203	Fragment from cleavage of ring E
133	Further fragmentation of the m/z 203 ion

Note: The specific fragmentation pattern can be influenced by the ionization energy and the instrument used.

Interpretation: The mass spectrum of **ursolic aldehyde** is expected to show a molecular ion peak at m/z 440. The key fragmentation pathway for ursane-type triterpenoids with a C-12 double bond is the retro-Diels-Alder (rDA) cleavage of ring C. This results in two characteristic fragments: one containing rings A and B, and another containing rings D and E. For **ursolic aldehyde**, this would lead to fragments around m/z 207 and 232. Further fragmentation of ring E can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **ursolic aldehyde**.

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H stretch (hydroxyl group)
~2925	C-H stretch (alkane)
~2850	C-H stretch (alkane)
~2720	C-H stretch (aldehyde)
~1725	C=O stretch (aldehyde)
~1640	C=C stretch (alkene)
~1460	C-H bend (alkane)
~1375	C-H bend (alkane)
~1040	C-O stretch (hydroxyl group)

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

- A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
- The sharp, strong peak around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde.
- A key diagnostic feature for aldehydes is the presence of a C-H stretching band around 2720 cm⁻¹, which is often a shoulder on the main alkane C-H stretching bands.[\[3\]](#)
- The absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.
- A weak to medium band around 1640 cm⁻¹ corresponds to the C=C stretching of the double bond in the ursane skeleton.

Experimental Protocols

A sample of **ursolic aldehyde** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to a 5 mm NMR tube. ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

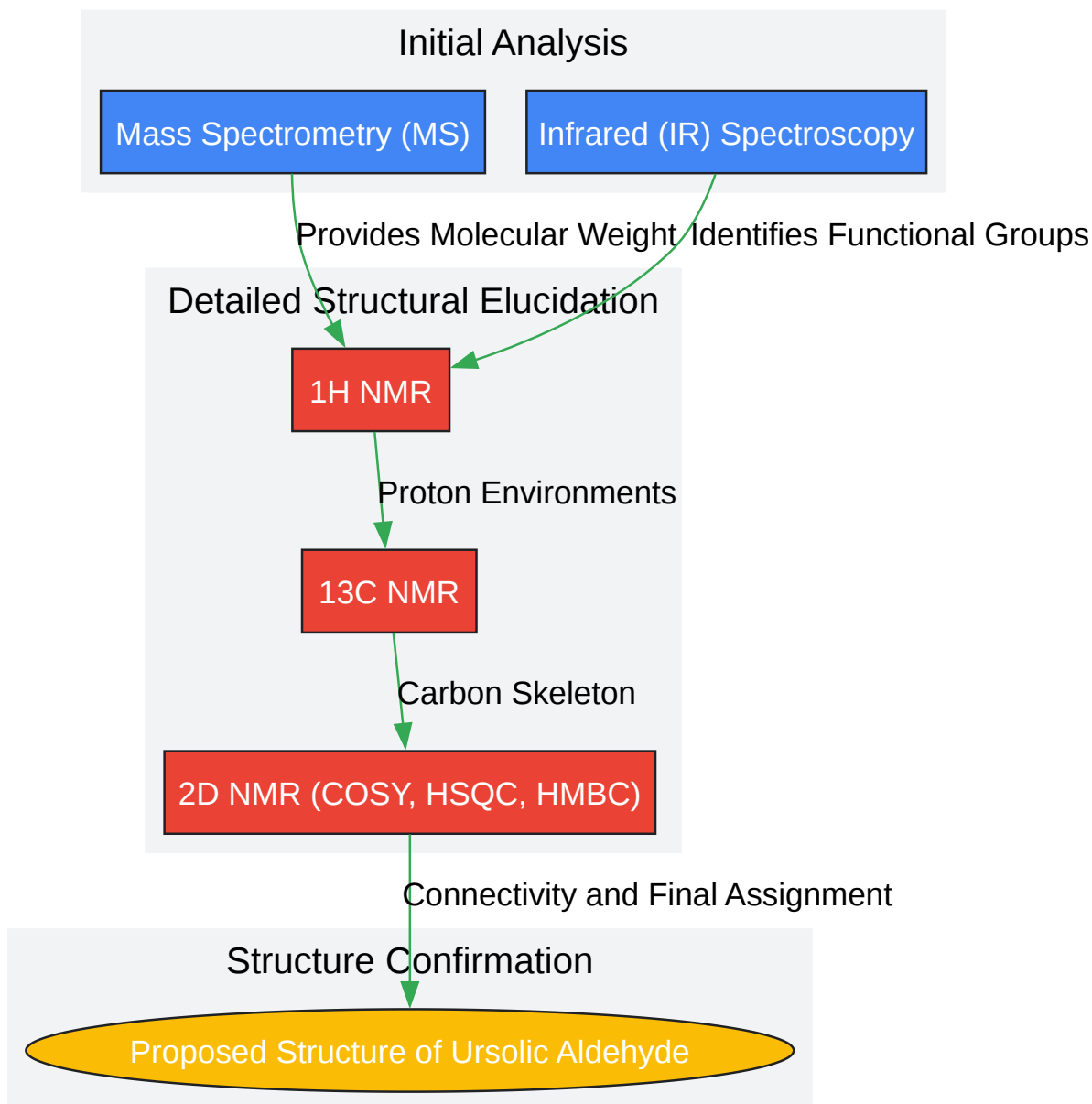
For EI-MS, the sample is introduced into the mass spectrometer via a direct insertion probe or a GC inlet. The electron energy is typically set to 70 eV. For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

A solid sample of **ursolic aldehyde** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation of **ursolic aldehyde**.

Spectroscopic Interpretation Workflow for Ursolic Aldehyde



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Caption: Workflow for the spectroscopic analysis of **ursolic aldehyde**.

This workflow begins with MS and IR to determine the molecular weight and functional groups. This information then guides the more detailed analysis of ^1H and ^{13}C NMR spectra. Finally, 2D

NMR experiments are used to establish the connectivity between atoms and confirm the final structure.

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